molecular formula C13H12O4S B8232094 m-Benzyloxy benzenesulfonic acid

m-Benzyloxy benzenesulfonic acid

Cat. No.: B8232094
M. Wt: 264.30 g/mol
InChI Key: ZRUAZAANXRDVCV-UHFFFAOYSA-N
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Description

m-Benzyloxy benzenesulfonic acid is an aromatic sulfonic acid derivative characterized by the presence of a benzyloxy group attached to the meta position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties.

Scientific Research Applications

m-Benzyloxy benzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, detergents, and surfactants.

Preparation Methods

Synthetic Routes and Reaction Conditions

m-Benzyloxy benzenesulfonic acid can be synthesized through the sulfonation of m-benzyloxybenzene using concentrated sulfuric acid. The reaction typically involves heating m-benzyloxybenzene with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the meta position.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous sulfonation processes using oleum (fuming sulfuric acid) to achieve high yields and purity. The reaction conditions are optimized to ensure efficient sulfonation while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

m-Benzyloxy benzenesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonic acid group can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Esterification: The sulfonic acid group can react with alcohols to form sulfonate esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Esterification: Alcohols and acid catalysts like sulfuric acid are utilized.

Major Products Formed

    Substitution: Formation of substituted benzenesulfonic acids.

    Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.

    Reduction: Formation of benzyloxy alcohols.

    Esterification: Formation of sulfonate esters.

Mechanism of Action

The mechanism of action of m-Benzyloxy benzenesulfonic acid involves its interaction with molecular targets through its sulfonic acid and benzyloxy groups. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic Acid: The simplest aromatic sulfonic acid, lacking the benzyloxy group.

    p-Toluenesulfonic Acid: Contains a methyl group at the para position instead of a benzyloxy group.

    Sulfanilic Acid: Features an amino group at the para position.

Uniqueness

m-Benzyloxy benzenesulfonic acid is unique due to the presence of the benzyloxy group at the meta position, which imparts distinct chemical reactivity and properties compared to other sulfonic acids. This structural feature makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

3-phenylmethoxybenzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUAZAANXRDVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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